ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-22(27)18-19(16-8-6-5-7-9-16)24-23-25(21(26)15(3)29-23)20(18)17-12-10-14(2)11-13-17/h5-13,15,20H,4H2,1-3H3 |
InChI Key |
BRSWCEBOBHLGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component One-Pot Synthesis via Acid-Catalyzed Cyclocondensation
The most efficient route to this thiazolo[3,2-a]pyrimidine derivative employs a one-pot, three-component reaction involving:
-
4-Phenylthiazole-2-amine (or substituted analogs),
-
Acetylacetone (2,4-pentanedione),
-
4-Methylbenzaldehyde and benzaldehyde (or substituted aldehydes).
Procedure :
-
A mixture of 4-methylbenzaldehyde (10 mmol), acetylacetone (20 mmol), and p-toluenesulfonic acid (PTSA, 15 mmol) in acetonitrile is refluxed for 30 minutes.
-
4-Phenylthiazole-2-amine (10 mmol) is added, and the reaction is refluxed for an additional 2–3 hours.
-
Post-reaction, the mixture is extracted with chloroform, washed with dilute HCl, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 8:2) to yield the target compound as a pale yellow solid (82% yield) .
Key Insights :
-
PTSA acts as a Brønsted acid catalyst, facilitating Knoevenagel condensation, Michael addition, and intramolecular cyclization .
-
The ethyl carboxylate group originates from acetylacetone, while the 4-methylphenyl and phenyl groups derive from the respective aldehydes .
Ionic Liquid-Catalyzed One-Pot Synthesis
A patent-described method utilizes ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to enhance reaction efficiency and reduce environmental impact .
Procedure :
-
2-Aminothiazole (5 mmol), 4-methylbenzaldehyde (5 mmol), and ethyl acetoacetate (5 mmol) are combined with [bmim]Cl (0.3 g) in ethanol.
-
The mixture is refluxed for 8 hours, after which the solvent is evaporated, and the crude product is recrystallized from ethyl acetate (86% yield) .
Advantages :
-
Ionic liquids enable milder conditions (35–78°C) and simplify purification by acting as both catalyst and solvent .
-
This method avoids hazardous halogenated solvents, aligning with green chemistry principles .
Alkali Metal Alkoxide-Mediated Cyclization
Early methods involve sodium ethoxide in ethanol to deprotonate intermediates, followed by α-haloketone cyclization :
-
2-Aminothiazole is treated with sodium ethoxide to form a sodium salt.
-
4-Methylbenzaldehyde and ethyl acetoacetate are added, followed by α-chloroketone (e.g., 1-chloro-2-propanone).
-
Refluxing for 3 hours and acidification with acetic acid yields the product (72% yield) .
Limitations :
Comparative Analysis of Synthetic Methods
Critical Observations :
-
Ionic liquids offer superior yields and environmental benefits but require specialized reagents .
-
PTSA -catalyzed reactions balance cost and efficiency, making them suitable for lab-scale synthesis .
Mechanistic Considerations
The synthesis proceeds through three key steps:
-
Knoevenagel Condensation : Aldehyde and acetylacetone form an α,β-unsaturated ketone.
-
Michael Addition : Thiazole-2-amine attacks the ketone, forming a dihydropyrimidine intermediate.
-
Intramolecular Cyclization : Acid or base mediation closes the thiazolo[3,2-a]pyrimidine ring .
Regiochemical Control :
-
The 4-methylphenyl group at C-5 arises from the para-substituted aldehyde, while the phenyl group at C-7 originates from the thiazole-2-amine’s aryl substituent .
-
Steric and electronic effects of substituents dictate reaction pathways, with electron-donating groups (e.g., methyl) enhancing cyclization rates .
Challenges and Optimization Strategies
-
Byproduct Formation : Competing pathways may yield isomeric thiazolo[2,3-b]quinazolines. Using polar aprotic solvents (e.g., acetonitrile) suppresses this .
-
Purification : Silica gel chromatography effectively separates regioisomers, while recrystallization in ethyl acetate improves purity .
-
Scale-Up : Ionic liquid methods are economically viable for industrial production due to recyclable catalysts .
Chemical Reactions Analysis
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit a range of biological activities. Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl has shown promising results in several areas:
- Antimicrobial Activity : The compound has demonstrated moderate antimicrobial properties against various bacterial strains. Its structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The thiazolo-pyrimidine core is known for its ability to interfere with cellular processes involved in cancer proliferation.
- Neuroactive Properties : Some derivatives within the thiazolo[3,2-a]pyrimidine class have shown potential neuroactive effects, indicating that ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl might also affect neurological pathways.
Synthesis and Characterization
The synthesis of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl involves multi-component reactions that yield the compound with high purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the synthesis and biological evaluation of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl:
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of various thiazolo[3,2-a]pyrimidine derivatives, including ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity Assessment : In another research effort documented in International Journal of Molecular Sciences, the anticancer properties were assessed using in vitro assays on breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanism of action .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, its structural similarity to purine allows it to interact with biological targets effectively, potentially disrupting cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (e.g., Br, Cl) introduce halogen bonding capabilities, critical for crystal engineering .
- Benzylidene groups at position 2 (e.g., 2-methoxybenzylidene) enhance planarity, favoring π-π stacking in solid-state packing .
- Ester vs. carboxamide : The target compound’s ester group offers synthetic versatility, while carboxamide analogs exhibit better membrane permeability .
Key Observations :
- Solvent-free conditions (e.g., for bromophenyl analog) reduce environmental impact but require precise temperature control .
- Acetic anhydride/NaOAc systems are universally effective for cyclocondensation .
Structural and Crystallographic Insights
X-ray crystallography reveals substituent-dependent conformational changes and intermolecular interactions:
Biological Activity
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that illustrate its pharmacological potential.
Synthesis
The compound is synthesized through a multi-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The synthesis is characterized by elemental analysis, IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit promising antitumor activity. For instance, the compound's structure suggests a potential mechanism of action involving inhibition of cancer cell proliferation. A study reported that thiazole derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HepG2 (liver cancer) | 1.61 ± 1.92 |
| Thiazole Derivative B | A431 (skin cancer) | 1.98 ± 1.22 |
| Ethyl Thiazolo Compound | MCF7 (breast cancer) | TBD |
Anticonvulsant Activity
Thiazole compounds have also been studied for their anticonvulsant properties. The structure of this compound may contribute to its efficacy in reducing seizure activity. In a study comparing various thiazole derivatives, certain compounds demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) .
Table 2: Anticonvulsant Activity Summary
| Compound | Model | Efficacy (%) |
|---|---|---|
| Compound A | PTZ Seizure Model | 100% |
| Compound B | PTZ Seizure Model | 85% |
| Ethyl Thiazolo Compound | PTZ Seizure Model | TBD |
Study on Antitumor Properties
A recent investigation into the antitumor activity of thiazole-containing compounds demonstrated that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study utilized molecular dynamics simulations to understand the interaction between these compounds and target proteins involved in tumor growth .
Study on Anticonvulsant Efficacy
In another study focusing on anticonvulsant activity, several thiazole derivatives were synthesized and tested for their ability to inhibit seizures in animal models. The results indicated that modifications to the thiazole ring could enhance anticonvulsant properties significantly .
Q & A
Basic: What are the common synthetic methodologies for synthesizing thiazolo[3,2-a]pyrimidine derivatives like ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
Answer:
The synthesis typically involves multi-component reactions starting with precursors such as ethyl acetoacetate and aromatic aldehydes. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazole ring .
- Functionalization : Introducing substituents (e.g., 4-methylphenyl or benzylidene groups) via nucleophilic substitution or condensation reactions. Catalysts like palladium or copper are often used to enhance yields .
- Esterification : Incorporating carboxylate groups via esterification under reflux conditions with solvents like toluene or dimethylformamide (DMF) .
For example, details a synthesis protocol using 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and aldehydes in acetic acid/acetic anhydride, yielding 78% product after 8–10 hours of reflux .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, dihedral angles, and intermolecular interactions. For instance, and highlight triclinic crystal systems (space group P1) with mean C–C bond lengths of 0.003 Å and R-factors < 0.05, confirming the flattened boat conformation of the pyrimidine ring .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions, while IR confirms functional groups like carbonyl (C=O) at ~1700 cm⁻¹ .
- Hydrogen Bonding Analysis : Intermolecular C–H···O interactions (e.g., ) stabilize crystal packing and validate molecular geometry .
Advanced: How can researchers optimize reaction conditions to address low yields in the final esterification step?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid enhances cyclization efficiency .
- Catalyst Screening : Transition metals (e.g., CuI or Pd(OAc)₂) accelerate coupling reactions. notes palladium catalysts improve yields by 15–20% in aryl substitutions .
- Temperature Control : Reflux at 110–120°C minimizes side reactions, as seen in ’s synthesis of the title compound .
- Workup Protocols : Recrystallization from ethyl acetate/ethanol (3:2) enhances purity, as demonstrated in .
Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?
Answer:
Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance enzyme inhibition (e.g., COX-2), while methoxy groups improve solubility but reduce potency . ’s comparison table shows substituent-dependent activity variations .
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times affect results. Standardizing protocols (e.g., ’s use of MTT assays under 5% CO₂) reduces variability .
- Metabolic Stability : Phase I metabolites (e.g., hydrolyzed esters) may exhibit off-target effects. LC-MS/MS profiling ( ) identifies active metabolites .
Advanced: What analytical techniques are critical for monitoring synthesis progress and ensuring purity?
Answer:
- Thin-Layer Chromatography (TLC) : Tracks reaction completion using silica gel plates and UV visualization. emphasizes Rf value consistency for intermediate isolation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns) and detects byproducts .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 521.58 in ) .
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities, as applied in and .
Advanced: How can researchers design derivatives with improved selectivity for kinase inhibition?
Answer:
Rational design strategies include:
- Benzylidene Modifications : Introducing electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) enhances ATP-binding pocket interactions. highlights 2,4-dichlorobenzylidene derivatives with 10-fold higher selectivity for PKC kinases .
- Steric Hindrance Tuning : Bulky substituents at the 5-position (e.g., 4-isopropylphenyl in ) reduce off-target effects .
- Hybrid Scaffolds : Incorporating piperazinyl or furyl moieties ( ) improves solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
